molecular formula C18H12Cl2N2OS B2447832 2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 391229-65-5

2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2447832
CAS No.: 391229-65-5
M. Wt: 375.27
InChI Key: CQXNVQHFARSSRG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C18H12Cl2N2OS and a molecular weight of 375.27 g/mol . This chemical features a naphtho[1,2-d]thiazole core structure annulated with a benzamide subunit bearing two chlorine substituents. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of Cys-loop receptor (CLR) superfamily modulation. Compounds based on the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel family . These antagonists act in a state-dependent manner, likely targeting the transmembrane and/or intracellular domains of the receptor, and show selectivity for ZAC over other classical receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . Furthermore, tricyclic naphtho-thiazole-dione structures are frequently investigated for their diverse biological activities, which can include antimicrobial properties against strains such as Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA), as well as cytotoxic effects against various human cancer cell lines . The extended π-conjugated system of the naphthothiazole skeleton may also impart useful photophysical properties, making such compounds candidates for developing fluorescent probes and sensors . This product is intended for research purposes to further investigate these potential mechanisms and applications. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,4-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c19-11-6-7-13(14(20)9-11)17(23)22-18-21-16-12-4-2-1-3-10(12)5-8-15(16)24-18/h1-4,6-7,9H,5,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXNVQHFARSSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C15H12Cl2N2S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{S}

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.

  • Case Study : A study focused on thiazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . The findings suggest that the incorporation of the thiazole ring enhances the antimicrobial potency of the compounds.

Anticancer Potential

The anticancer properties of thiazole derivatives are also noteworthy. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

  • Case Study : One study investigated the anticancer activity of thiazole-based compounds against human breast adenocarcinoma (MCF7) cells. The results revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .

Acetylcholinesterase Inhibition

Another promising application of compounds related to this compound is their potential role as acetylcholinesterase inhibitors.

  • Case Study : Research on similar thiazole-containing compounds showed strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be explored for therapeutic applications in cognitive decline.

Summary Table of Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationThioamide + α-halo carbonyl compound
2ChlorinationChlorinating agent (e.g., SOCl₂)
3AmidationBenzoyl chloride + amine

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is unique due to its specific combination of the thiazole ring and naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

2,4-Dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article reviews various studies and findings related to its biological activity, including mechanisms of action, efficacy against specific cell lines, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Chemical Formula C14H11Cl2N2S\text{Chemical Formula }C_{14}H_{11}Cl_2N_2S

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

  • Inhibition of Kinases : Some derivatives have shown potential as inhibitors of epidermal growth factor receptor (EGFR) and HER-2 kinases, which are crucial in cancer proliferation pathways .
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial properties, particularly against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to its naphtho[1,2-d]thiazole moiety .

Antitumor Activity

A series of studies have evaluated the antitumor activity of related compounds in vitro. For instance:

CompoundCell LineIC50 (μM)Notes
This compoundMCF-7 (breast cancer)15.8Effective against breast cancer cells
A549 (lung cancer)8.0Significant inhibition observed
SK-BR-36.5High selectivity against cancer cells

These findings indicate that the compound demonstrates promising anti-proliferative effects against various cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests:

Bacterial StrainMIC (μM)Activity Level
Staphylococcus aureus15.8Potent
MRSA31.6Moderate
Escherichia coli>100Ineffective

The data suggest that while the compound is effective against certain bacterial strains, it shows limited activity against others.

Study on Antitumor Efficacy

In a notable study involving the compound's derivatives, researchers utilized both 2D and 3D cell culture systems to evaluate their cytotoxic effects. The results indicated a significant reduction in cell viability across multiple cancer lines:

  • Cell Viability Assays : The CCK-8 assay confirmed that the target compounds exhibited excellent anti-proliferation capabilities.
  • Mechanistic Insights : Further analysis revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases.

Toxicological Assessments

Toxicological profiles were also established through long-term exposure studies in animal models:

  • Oral Toxicity : In Fischer rats administered varying doses over a two-year period, significant adverse effects were noted at higher concentrations (3000 ppm), including reduced survival rates and increased tumor incidence .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic protons, thiazole ring protons, and dichlorophenyl substituents. Discrepancies in peak splitting indicate stereochemical purity .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 403.2) and detect impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) assess purity (>95% required for biological assays) .
  • X-ray crystallography : SHELX programs refine crystal structures, revealing dihedral angles between aromatic systems .

How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its antimicrobial potency?

Q. Advanced

  • Substituent modification : Replace chlorine atoms with electron-withdrawing groups (e.g., CF₃) to enhance target binding. Compare MIC values against Mycobacterium tuberculosis .
  • Bioisosteric replacements : Substitute the dihydronaphthothiazole core with indenothiazole (e.g., 8H-indeno[1,2-d]thiazole) to improve metabolic stability .
  • Computational docking : Use AutoDock Vina to model interactions with DprE1 enzyme (key target in mycobacterial cell wall synthesis). Validate with mutagenesis studies .

What strategies are recommended to resolve contradictions between in vitro and in vivo efficacy data observed in preclinical studies?

Q. Advanced

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models. Poor oral bioavailability may explain in vivo inefficacy .
  • Metabolite identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce active compound concentration .
  • Dose-response recalibration : Adjust dosing regimens based on in vitro IC₅₀ values (e.g., 0.5–2 µM for mycobacterial growth inhibition) .

What crystallization methods are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction analysis?

Q. Basic

  • Solvent diffusion : Layer hexane over a saturated DCM solution to induce slow crystallization .
  • Temperature gradients : Cool hot ethanol solutions from 60°C to 4°C over 48 hours .
  • SHELXL refinement : Use the SHELX suite for structure solution and refinement. Key parameters: R1 < 0.05, wR2 < 0.15 for high-resolution data .

How does the compound's interaction with mycobacterial targets compare to similar dichlorophenyl-thiazole derivatives?

Q. Advanced

  • Target specificity : Unlike N-(3,5-dichlorophenyl)-4,5-dihydronaphthothiazol-2-amine, this compound disrupts both DprE1 and ATP synthase, leading to dual bactericidal effects .
  • Binding affinity : Molecular dynamics simulations show stronger hydrogen bonding with DprE1 (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for analogs) .
  • Resistance profiling : Minimal cross-resistance with rifampicin in M. tuberculosis strains (MIC shift < 4-fold) .

What experimental approaches can validate the compound's proposed anti-cancer mechanisms in cell-based assays?

Q. Advanced

  • Apoptosis assays : Annexin V/PI staining in HT-1080 fibrosarcoma cells to quantify caspase-3 activation .
  • Cell migration inhibition : Wound-healing assays with IC₅₀ values correlated to MMP-9 inhibition (e.g., 10 µM reduces migration by 70%) .
  • Transcriptomic analysis : RNA-seq to identify dysregulated pathways (e.g., NF-κB or PI3K/AKT) post-treatment .

How can researchers address solubility challenges during formulation for in vivo studies?

Q. Advanced

  • Prodrug design : Synthesize phosphate esters of the benzamide group to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) for sustained release. Optimize loading efficiency (>80%) via solvent evaporation .
  • Co-solvent systems : Combine PEG-300 and Cremophor EL (1:1 ratio) for intraperitoneal administration .

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